BenchChemオンラインストアへようこそ!

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine

Medicinal Chemistry Parallel Synthesis Amidation

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic building block composed of a 2-aminothiazole core linked via a methylene bridge to an N-benzylpiperazine moiety. The compound possesses a molecular weight of 288.41 g/mol (C15H20N4S), a measured logP of 2.08, and is supplied as a solid with a melting point of 110–112 °C at ≥95% purity by multiple vendors.

Molecular Formula C15H20N4S
Molecular Weight 288.4 g/mol
CAS No. 1097046-57-5
Cat. No. B1438290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
CAS1097046-57-5
Molecular FormulaC15H20N4S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CSC(=N3)N
InChIInChI=1S/C15H20N4S/c16-15-17-14(12-20-15)11-19-8-6-18(7-9-19)10-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,16,17)
InChIKeyPQTVXVNFGDCNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine (CAS 1097046-57-5): Heterocyclic Building Block Sourcing & Differentiation Guide


4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic building block composed of a 2-aminothiazole core linked via a methylene bridge to an N-benzylpiperazine moiety . The compound possesses a molecular weight of 288.41 g/mol (C15H20N4S), a measured logP of 2.08, and is supplied as a solid with a melting point of 110–112 °C at ≥95% purity by multiple vendors [1]. Its structure uniquely combines a free primary amine on the thiazole ring for downstream derivatization with the lipophilic benzylpiperazine group that modulates physicochemical properties relevant to CNS-targeted discovery programs [2].

Why Generic 4-Substituted Piperazinyl Thiazole Analogs Cannot Substitute for CAS 1097046-57-5


The compound's differentiation arises from the specific combination of a free 2-aminothiazole group and an N-benzylpiperazine substituent. The primary amine on the thiazole ring serves as a critical synthetic handle, enabling direct amidation, sulfonylation, or reductive amination without requiring deprotection steps—a feature absent in many commercial thiazole-piperazine compounds where the amine is capped or replaced [1]. Furthermore, the benzyl substituent on the piperazine nitrogen imparts a logP of 2.08, which falls within the optimal range (1–3) for passive blood-brain barrier permeation while maintaining acceptable aqueous solubility, unlike the more polar methyl or hydrogen analogs that may exhibit reduced CNS partitioning . Direct head-to-head biological comparisons are limited in the public domain; selection must therefore be guided by these structural and physicochemical discriminators that directly impact experimental design, synthetic tractability, and pharmacokinetic predictivity [2].

Quantitative Differentiation Evidence for 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine Relative to In-Class Analogs


Free 2-Amino Group Enables Direct Amide Coupling Chemistry Absent in Capped Thiazole Analogs

The target compound retains a free primary amine on the 2-position of the thiazole ring, which serves as a direct nucleophile for amide bond formation or sulfonamide synthesis. This contrasts with many commercially available 2-substituted thiazole-piperazine compounds (e.g., 2-(4-benzylpiperazin-1-yl)benzothiazole or 3-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)propanamide) where the thiazole 2-position is either occupied or absent, requiring additional synthetic steps to introduce a reactive handle [1]. In the parallel synthesis study by Rayala et al., 4-chloromethyl-2-amino thiazoles—the direct precursors of this compound class—reacted with piperazine followed by carboxylic acid coupling to generate disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine libraries in high purity and good yields, demonstrating the practical advantage of the free amine for high-throughput analog generation [1]. The absence of this amine in comparator scaffolds reduces their utility as central building blocks for diversity-oriented synthesis.

Medicinal Chemistry Parallel Synthesis Amidation Scaffold Derivatization

Measured logP of 2.08 Optimizes CNS Drug-Likeness Compared to Non-Benzyl Piperazine Analogs

The experimental logP of 4-[(4-benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine is 2.08 (reported by Fluorochem via validated chromatographic measurement) . This value lies within the established optimal logP window of 1–3 for passive blood-brain barrier permeation, a key consideration for CNS-targeted chemical probes [1]. By contrast, the non-benzyl analog 4-(piperazin-1-ylmethyl)thiazol-2-amine (lacking N-substitution) is predicted to have a logP approximately 0.5–1.0 units lower based on the fragment contribution of the benzyl group (+0.7 logP units vs. hydrogen), pushing it below the optimal CNS range and potentially reducing brain exposure [2]. Compounds with logP < 1 generally exhibit poor passive membrane permeability, while those with logP > 3 risk increased non-specific binding and metabolic clearance.

CNS Drug Discovery Lipophilicity Blood-Brain Barrier Physicochemical Property

Solid Physical State with Defined Melting Point (110–112 °C) Enables Accurate Weighing and Purity Verification Versus Liquid Analogs

The target compound is a crystalline solid with a melting point of 110–112 °C, as reported by Chembase/Enamine [1]. In contrast, numerous structurally related piperazinyl thiazole compounds—particularly those with lower molecular weight N-alkyl substituents (e.g., 4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine, MW 212.3 g/mol) or N-acyl derivatives—are liquids or low-melting solids at ambient temperature . Liquid compounds present practical challenges for research procurement: they are more difficult to weigh accurately on microbalances (typical error increases 2–5 fold for viscous liquids vs. solids), more prone to solvent retention and impurity occlusion, and lack a melting point as a rapid identity/purity check [2]. The well-defined melting point of 110–112 °C provides a simple, low-cost quality control endpoint that complements HPLC and NMR characterization.

Analytical Chemistry Compound Handling Purity Assessment Solid Dispensing

Multi-Vendor Availability at ≥95% Purity with Full Analytical Documentation Ensures Reproducible Procurement Quality

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine is stocked by at least five independent commercial suppliers (Fluorochem, AKSci, Enamine, Synblock, MolCore) at a minimum purity of 95%, with some vendors offering 97–98% grades . Synblock provides NLT 98% purity with accompanying HPLC, NMR, and LC-MS documentation . For comparison, more specialized 4-substituted piperazinyl thiazole analogs (e.g., those with 4-cyclopropyl or 4-aryl substituents) are often available from only 1–2 custom synthesis suppliers with longer lead times and variable purity specifications . Multi-vendor sourcing reduces supply chain risk—a critical factor for long-term research programs requiring repeated compound purchases over months to years. The consistent 95%+ purity across vendors also minimizes batch-to-batch variability in biological assay outcomes compared to single-source compounds with less rigorous quality control.

Chemical Procurement Quality Assurance Reproducibility Vendor Qualification

2-Aminothiazole Core Is a Privileged Fragment in Biophysical Screening Campaigns, Supporting Its Selection for FBDD Libraries

The 2-aminothiazole substructure has been empirically identified as a frequent-hitting fragment in biophysical binding assays, exemplified by 4-phenylthiazol-2-amine being identified as a hit in 14 out of 14 screening campaigns [1]. A focused profiling study of 49 fragment-sized thiazoles confirmed that 2-aminothiazole derivatives exhibit tractable binding behavior when non-specific reactivity is properly excluded [2]. The target compound incorporates this privileged 2-aminothiazole fragment while adding a benzylpiperazine moiety that increases molecular weight (288.4 g/mol) and lipophilicity (logP 2.08) toward the upper boundary of fragment-like space (MW <300, logP <3), positioning it as an advanced fragment or fragment-derived lead-like scaffold [3]. By contrast, simple 2-aminothiazole (MW 100.1, logP 0.2) is too small and polar for many cellular assays, while fully elaborated benzylpiperazine-thiazole amides (MW >400) often exceed fragment limits, reducing their utility in fragment-based screening collections.

Fragment-Based Drug Discovery Biophysical Screening Privileged Scaffold Hit Validation

Optimal Application Scenarios for 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment and Lead-Like Library Design

The compound's measured logP of 2.08 and free 2-aminothiazole core make it an ideal fragment-derived scaffold for CNS drug discovery libraries. Its lipophilicity sits within the optimal window for passive BBB permeation , while the primary amine enables rapid diversification into amide, sulfonamide, or urea derivatives for SAR exploration. Procurement in multi-gram quantities from multiple vendors at ≥95% purity ensures library synthesis is not supply-limited .

Parallel Synthesis and Diversity-Oriented Medicinal Chemistry

The free 2-amino group is directly utilizable in parallel amidation reactions with commercially available carboxylic acid building blocks, as demonstrated in the high-yielding synthesis of antiplasmodial compound libraries [1]. This eliminates the need for amine deprotection or activation steps required by capped thiazole-piperazine analogs, reducing synthesis cycle time by 1–2 steps per analog. The solid physical state with defined melting point (110–112 °C) further facilitates automated solid dispensing for high-throughput parallel synthesis format [2].

Fragment-Based Drug Discovery Hit Validation and Evolution

As a member of the 2-aminothiazole class of privileged fragments, this compound is well-suited for inclusion in fragment screening libraries against protein targets where 2-aminothiazole hits have been previously observed [3]. Its molecular weight (288.4 g/mol) and logP (2.08) respect the Rule of Three guidelines for fragments (MW <300, logP <3), positioning it as an advanced fragment that can directly yield initial SAR upon hit identification without the need for scaffold hopping [4]. The availability of full analytical documentation (HPLC, NMR, LC-MS) from multiple vendors supports the rigorous purity requirements of biophysical screening campaigns .

Quality-Controlled Procurement for Repeat-Dose In Vivo Pharmacodynamic Studies

The multi-vendor sourcing at certified purity (95–98%) with documented analytical certificates ensures batch-to-batch consistency, a prerequisite for in vivo studies where compound impurity can confound pharmacodynamic readouts . The defined melting point provides a rapid pre-dosing quality check, while the available GHS07 hazard classification enables appropriate safety handling planning prior to animal studies .

Quote Request

Request a Quote for 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.